molecular formula C9H14Cl2N2O B15314315 3-(Pyrrolidin-3-yl)pyridin-2-ol dihydrochloride

3-(Pyrrolidin-3-yl)pyridin-2-ol dihydrochloride

Cat. No.: B15314315
M. Wt: 237.12 g/mol
InChI Key: SMWSPFFHXHPASY-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-3-yl)pyridin-2-ol dihydrochloride is a chemical compound that features a pyrrolidine ring attached to a pyridine ring with a hydroxyl group at the second position. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both pyrrolidine and pyridine rings in its structure makes it a versatile scaffold for the development of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-3-yl)pyridin-2-ol dihydrochloride typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors to form the pyrrolidine ring, which is then functionalized to introduce the hydroxyl group and subsequently attached to the pyridine ring. The reaction conditions often include the use of catalysts and specific reagents to facilitate the cyclization and functionalization processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-3-yl)pyridin-2-ol dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the pyridine ring can produce piperidine derivatives .

Scientific Research Applications

3-(Pyrrolidin-3-yl)pyridin-2-ol dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-3-yl)pyridin-2-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring that serves as a precursor for many bioactive compounds.

    Pyridine: A six-membered nitrogen-containing aromatic ring that is a common scaffold in medicinal chemistry.

    Pyrrolidin-2-one: A lactam derivative of pyrrolidine with diverse biological activities.

Uniqueness

3-(Pyrrolidin-3-yl)pyridin-2-ol dihydrochloride is unique due to the combination of the pyrrolidine and pyridine rings in its structure, along with the presence of a hydroxyl group. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.

Biological Activity

3-(Pyrrolidin-3-yl)pyridin-2-ol dihydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its enzymatic inhibition, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a pyrrolidine moiety, contributing to its biological activity. Its dihydrochloride form enhances solubility, making it suitable for various biological assays.

Biological Activities

  • Enzyme Inhibition
    • Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to inhibit cyclooxygenases (COX-1 and COX-2) and lipoxygenase (5-LOX), which are critical in inflammatory processes.
    • The compound's IC50 values for these enzymes suggest it may serve as a lead compound for developing anti-inflammatory drugs.
  • Antimicrobial Activity
    • In vitro studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values indicating potent activity .
    • The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Neuroprotective Effects
    • Preliminary studies suggest potential neuroprotective properties, possibly through the modulation of neuroinflammatory pathways. This could make it a candidate for treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeTarget Enzymes/OrganismsIC50/MIC ValuesReferences
Enzyme InhibitionCOX-1, COX-2, 5-LOXIC50 values in µM
AntimicrobialMRSA, MSSAMIC 0.125–0.255 µg/mL
NeuroprotectionNeuroinflammatory markersTBD

The proposed mechanisms underlying the biological activities of this compound include:

  • Inhibition of Pro-inflammatory Pathways : By inhibiting key enzymes such as COX and LOX, the compound may reduce the production of pro-inflammatory mediators.
  • Antibacterial Mechanisms : Its interaction with bacterial cell components disrupts essential functions, leading to cell death.

Future Directions and Research Needs

Further research is necessary to elucidate the precise mechanisms of action and to evaluate the therapeutic potential in clinical settings. Key areas for future investigation include:

  • In Vivo Studies : To assess efficacy and safety profiles in animal models.
  • Structure-Activity Relationship (SAR) Studies : To optimize the compound's structure for enhanced potency and selectivity.

Properties

Molecular Formula

C9H14Cl2N2O

Molecular Weight

237.12 g/mol

IUPAC Name

3-pyrrolidin-3-yl-1H-pyridin-2-one;dihydrochloride

InChI

InChI=1S/C9H12N2O.2ClH/c12-9-8(2-1-4-11-9)7-3-5-10-6-7;;/h1-2,4,7,10H,3,5-6H2,(H,11,12);2*1H

InChI Key

SMWSPFFHXHPASY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC=CNC2=O.Cl.Cl

Origin of Product

United States

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